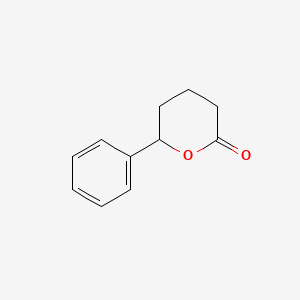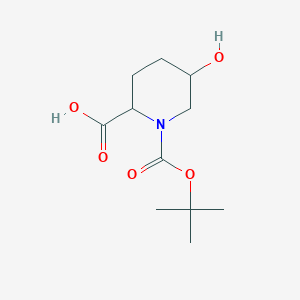
tert-butyl N-(3-hydroxy-4-piperidyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(3-hydroxy-4-piperidyl)carbamate: is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group at the 4-position and a hydroxyl group at the 3-position of the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-4-piperidyl)carbamate typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxyl group at the 3-position. One common method involves the following steps:
Protection of the Amino Group: The amino group of piperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Hydroxyl Group: The protected piperidine is then subjected to hydroxylation at the 3-position using reagents like osmium tetroxide (OsO4) or other suitable oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in tert-butyl N-(3-hydroxy-4-piperidyl)carbamate can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like OsO4, potassium permanganate (KMnO4), or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used for deprotection.
Major Products Formed:
- Oxidation can yield ketones or aldehydes.
- Reduction can produce various amines or alcohols.
- Substitution reactions can lead to a wide range of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Building Block: tert-butyl N-(3-hydroxy-4-piperidyl)carbamate serves as a valuable building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to link biomolecules for various biological studies.
Medicine:
Drug Development: It is used in the development of potential therapeutic agents, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry:
Chemical Synthesis: The compound is employed in the synthesis of fine chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-butyl N-(3-hydroxy-4-piperidyl)carbamate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or receptor, thereby modulating the biological activity of the target molecule. The Boc-protected amino group can be deprotected to reveal the free amine, which can interact with various biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Comparaison Avec Des Composés Similaires
trans-4-(Boc-amino)-3-methoxypiperidine: Similar structure with a methoxy group instead of a hydroxyl group.
trans-4-(Boc-amino)cyclohexylamine: Lacks the hydroxyl group and has a cyclohexyl ring instead of a piperidine ring.
trans-4-(Boc-amino)cyclohexanol: Contains a cyclohexanol ring with a Boc-protected amino group.
Uniqueness: tert-butyl N-(3-hydroxy-4-piperidyl)carbamate is unique due to the presence of both a Boc-protected amino group and a hydroxyl group on the piperidine ring. This combination of functional groups provides a versatile platform for various chemical transformations and biological interactions, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
IUPAC Name |
tert-butyl N-(3-hydroxypiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTCALYMVICSBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B7967895.png)
![5-Amino-2-[2-(Boc-amino)ethyl]pyridine](/img/structure/B7967904.png)


![5-Oxaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B7967932.png)





![2-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B7967985.png)
![4-[(Cyclopentyloxy)methyl]benzaldehyde](/img/structure/B7967989.png)
